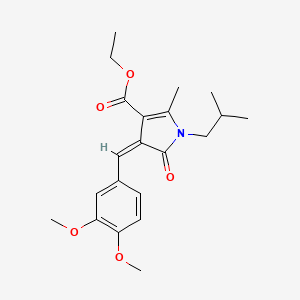![molecular formula C15H13Br2N3O2S2 B4641448 5-bromo-N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4641448.png)
5-bromo-N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the condensation of appropriate bromobenzaldehydes with sulfadiazine or similar sulfonamide precursors. For instance, (E)-4-((4-Bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide was synthesized through the condensation of 4-bromobenzaldehyde and sulfadiazine, demonstrating a method that could be analogous to the synthesis of 5-bromo-N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide (Sowrirajan et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-bromo-N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide can be characterized using various spectroscopic techniques such as FTIR, UV-Vis, NMR, and X-ray crystallography. These methods provide insights into the electronic and spatial configuration, crucial for understanding the chemical reactivity and interactions of the molecule (Ryzhkova et al., 2020).
Chemical Reactions and Properties
Sulfonamide derivatives, including those structurally similar to the compound of interest, engage in various chemical reactions, contributing to their diverse bioactivity profile. These reactions often include condensation, nucleophilic substitution, and electrochemically induced transformations, providing a foundation for the synthesis of novel derivatives with potential biological applications (Gul et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are critical for their practical applications. These properties are influenced by the molecular structure and substituents present in the compound. For example, Schiff bases similar to the compound of interest show specific solubility patterns and thermal stability, which can be analyzed through spectroscopic studies and crystallographic analysis (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including acidity, basicity, and reactivity towards different reagents, are essential for their application in medicinal chemistry and material science. These properties can be deduced from computational studies, including density functional theory (DFT) calculations, which provide insights into the electronic structure and potential reaction pathways (Akram et al., 2019).
特性
IUPAC Name |
5-bromo-N-[4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N3O2S2/c1-10-2-4-11(5-3-10)8-20-9-12(16)15(18-20)19-24(21,22)14-7-6-13(17)23-14/h2-7,9H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBKNLGZPLLJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(S3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dichlorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B4641379.png)
![ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4641388.png)
![2-amino-6-(1,1-dimethylpropyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4641389.png)
![2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4641397.png)
![{[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4641404.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4641410.png)
![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4641416.png)
![ethyl 4-(5-{[5-imino-7-oxo-2-(2-thienyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4641429.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4641435.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B4641441.png)
![2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4641443.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4641469.png)